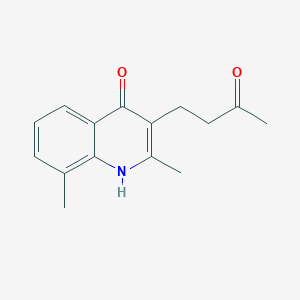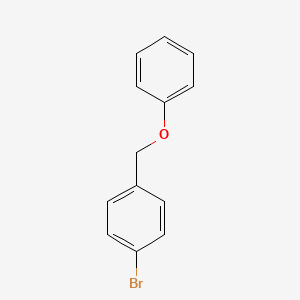
4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinoline derivatives have been synthesized through various methods, demonstrating the versatility and adaptability of these compounds for specific functionalizations and applications. For example, new quinoline derivatives with antituberculosis activity were synthesized, showcasing the potential of these compounds in therapeutic applications (Omel’kov et al., 2019). Another study reported the synthesis of 6-Butyl-4-hydroxyquinolin-2-(1H)-one as a coupling component for the synthesis of azo disperse dyes, highlighting the compound's utility in dye synthesis (Rufchahi & Mohammadinia, 2014).
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. One study described the molecular structure of a quinoline derivative, determined by single-crystal X-ray diffraction analysis, showing the compound's intricate molecular architecture (Tkachev et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives participate in a wide range of chemical reactions, underlining their chemical reactivity and potential as synthetic intermediates. For instance, some derivatives have been used in the synthesis of pH-sensing properties, showcasing their responsiveness to environmental changes (Chen et al., 2011). Moreover, the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate of an anti-HCV drug, illustrates the compound's application in drug synthesis (Chenhon, 2015).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various domains. Research has focused on understanding these properties to enhance the compound's utility. For instance, studies on solvatochromism and the evaluation of ionization constants provide insight into the compound's behavior in different solvent environments, which is essential for its application in dyeing and chemical sensing (Rufchahi & Mohammadinia, 2014).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as acidity, basicity, and reactivity towards various reagents, have been extensively studied. These properties are fundamental to the compounds' applications in chemical synthesis and pharmaceuticals. Investigations into the compound's reactions with sulfonoketenimides and isatoic anhydride, for example, reveal its utility in synthesizing novel sulfonamide derivatives with potential biological activities (Yavari et al., 2014).
Applications De Recherche Scientifique
Antituberculosis Activity
- Compounds related to "4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one" have been synthesized and shown to possess significant antituberculosis activity. One such compound is in the final stage of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).
Synthesis and Reactions
- Synthesis processes have been developed for compounds with structural similarities, such as the condensation of 1,4-bis(4-aminophenoxy)butane with substituted diethyl malonates to produce various quinoline derivatives (Klásek, Kafka, & Kappe, 1995).
Antimicrobial Evaluation
- Quinolinium and isoquinolinium sulfonate derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds demonstrated high activity against various bacterial and fungal species (Fadda, El-Mekawy, & AbdelAal, 2016).
Schiff Base Supramolecular Complexes
- Schiff base ligands derived from quinoline compounds have been synthesized and tested for their antimicrobial activities. These complexes have shown effectiveness against various bacterial and fungal species (El-Sonbati, Diab, El‐Bindary, Mohamed, Morgan, Abou‐Dobara, & Nozha, 2016).
Metal Chelating Properties
- Poly[4-(8-hydroxy-5-quinolinyl)butan-2-one]s have been prepared and studied for their metal chelating properties. These polymers and their metal chelates have been characterized by various analytical techniques (Raj & Shah, 1995).
Propriétés
IUPAC Name |
2,8-dimethyl-3-(3-oxobutyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-5-4-6-13-14(9)16-11(3)12(15(13)18)8-7-10(2)17/h4-6H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUSSAZWZBNLBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CCC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354312 |
Source


|
| Record name | 4-(4-hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one | |
CAS RN |
337337-47-0 |
Source


|
| Record name | 4-(4-hydroxy-2,8-dimethylquinolin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)







![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)


